molecular formula C21H22N4O3 B11313526 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B11313526
M. Wt: 378.4 g/mol
InChI Key: BDMVYMSOIDRCOP-UHFFFAOYSA-N
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Description

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, a methoxyphenyl group, and an acetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazine ring One common method involves the cyclization of appropriate precursors under controlled conditions The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H22N4O3/c1-14(2)17-6-4-5-7-18(17)23-20(26)13-25-21(27)24-19(12-22-25)15-8-10-16(28-3)11-9-15/h4-12,14H,13H2,1-3H3,(H,23,26)

InChI Key

BDMVYMSOIDRCOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2C(=O)N=C(C=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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